molecular formula C7H9ClN4 B6193329 3-(azidomethyl)aniline hydrochloride CAS No. 2680531-69-3

3-(azidomethyl)aniline hydrochloride

Cat. No.: B6193329
CAS No.: 2680531-69-3
M. Wt: 184.62 g/mol
InChI Key: BHWGUTRNJCRQEH-UHFFFAOYSA-N
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Description

3-(azidomethyl)aniline hydrochloride is an organic compound with the molecular formula C7H9ClN4 It is a derivative of aniline, where the aniline ring is substituted with an azidomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azidomethyl)aniline hydrochloride typically involves the reaction of 3-(chloromethyl)aniline with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the azide group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(azidomethyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The azide group can participate in substitution reactions to form different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroaniline derivatives.

    Reduction: Aminoaniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the reagents used.

Scientific Research Applications

3-(azidomethyl)aniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and polymers.

    Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(azidomethyl)aniline hydrochloride involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. These reactions are often catalyzed by copper(I) ions and are widely used in click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

    3-(chloromethyl)aniline: A precursor in the synthesis of 3-(azidomethyl)aniline hydrochloride.

    3-(bromomethyl)aniline: Similar reactivity but with a bromine substituent.

    3-(iodomethyl)aniline: Similar reactivity but with an iodine substituent.

Uniqueness

This compound is unique due to the presence of the azide group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and materials science.

Properties

CAS No.

2680531-69-3

Molecular Formula

C7H9ClN4

Molecular Weight

184.62 g/mol

IUPAC Name

3-(azidomethyl)aniline;hydrochloride

InChI

InChI=1S/C7H8N4.ClH/c8-7-3-1-2-6(4-7)5-10-11-9;/h1-4H,5,8H2;1H

InChI Key

BHWGUTRNJCRQEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CN=[N+]=[N-].Cl

Purity

95

Origin of Product

United States

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